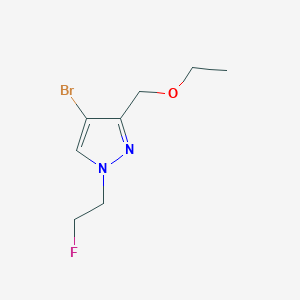

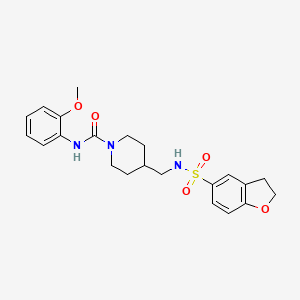

![molecular formula C8H8BrN B2400023 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 881204-65-5](/img/structure/B2400023.png)

4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H8BrN . It is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .

Synthesis Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Chemical Reactions Analysis

According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is 198.06 g/mol .科学研究应用

Multicomponent Synthesis

The compound is used in a novel multicomponent synthesis process. This involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Structural Analysis

The structure of a number of heterocycles obtained on the basis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives was studied by X-ray structural analysis .

Biological Activity

Cyclopenta[b]pyridine derivatives, which include 6,7-dihydro-5H-cyclopenta[b]pyridine, are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .

Hypoglycemic Activity

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been found to have hypoglycemic activity .

Calcium Channel Antagonists

Some derivatives of this compound have been found to act as antagonists of calcium channels .

Fluorescent Probes

Certain derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been used as fluorescent probes .

Protein Kinase Inhibitors

Some derivatives of this compound have been found to inhibit protein kinase FGFR1 .

Corrosion Inhibitors

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, which can be synthesized from 6,7-dihydro-5H-cyclopenta[b]pyridine, have been found to be effective as inhibitor films for steel alloy corrosion .

未来方向

作用机制

Target of Action

4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a structural fragment of alkaloids . It exhibits a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 . These targets play crucial roles in various biological processes, such as glucose metabolism, calcium ion homeostasis, and cell signaling.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their functions . For instance, it may inhibit protein kinase FGFR1, which can lead to changes in cell signaling pathways .

Biochemical Pathways

The compound affects several biochemical pathways due to its diverse biological activities. For example, it can influence glucose metabolism through its hypoglycemic activity, regulate calcium ion transport via calcium channel antagonism, and alter cell signaling pathways by inhibiting protein kinase FGFR1 .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, its hypoglycemic activity could lead to decreased blood glucose levels, while its antagonism of calcium channels could affect calcium ion transport across cell membranes .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its interactions with its targets, thereby affecting its biological activity .

属性

IUPAC Name |

4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVMPCSZGBHELB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

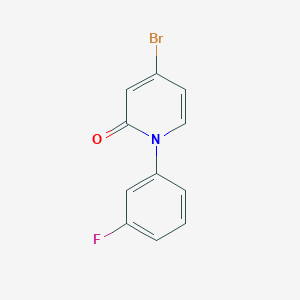

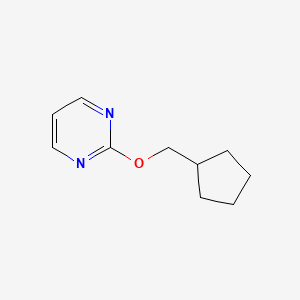

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2399945.png)

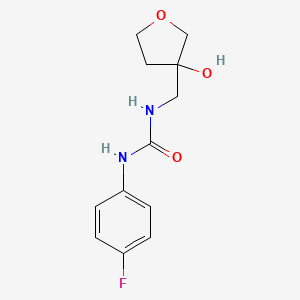

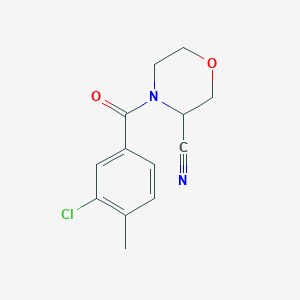

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

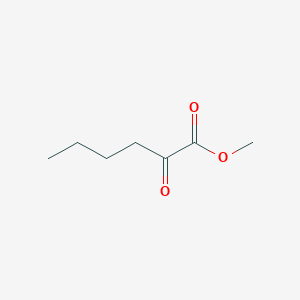

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)